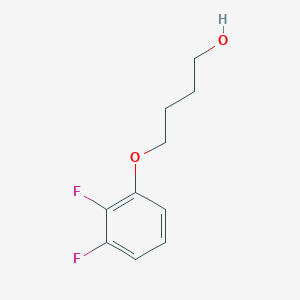![molecular formula C11H8ClN3O2 B8515504 4-[(6-chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B8515504.png)
4-[(6-chloropyrimidin-4-yl)amino]benzoic acid
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-chloropyrimidin-4-yl)amino]benzoic acid typically involves the reaction of 6-chloro-pyrimidine-4-amine with a suitable benzoic acid derivative. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(6-chloropyrimidin-4-yl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require the use of a base, such as sodium hydroxide (NaOH), and a suitable solvent, like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of new derivatives with different functional groups.
Applications De Recherche Scientifique
4-[(6-chloropyrimidin-4-yl)amino]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[(6-chloropyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-[(6-chloropyrimidin-4-yl)amino]benzoic acid can be compared with other similar compounds, such as:
4-(6-Chloro-pyrimidin-4-yl-amino)-cyclohexyl-carbamic acid: This compound has a similar pyrimidine moiety but differs in the substitution pattern on the benzoic acid ring.
6-Chloro-pyrimidin-4-yl-amino derivatives: These compounds share the pyrimidine core but have different substituents on the benzoic acid ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H8ClN3O2 |
|---|---|
Poids moléculaire |
249.65 g/mol |
Nom IUPAC |
4-[(6-chloropyrimidin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C11H8ClN3O2/c12-9-5-10(14-6-13-9)15-8-3-1-7(2-4-8)11(16)17/h1-6H,(H,16,17)(H,13,14,15) |
Clé InChI |
FMZCQZYENIRXBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NC2=CC(=NC=N2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Piperazinecarboxylic acid,4-[2-iodo-1-(phenylsulfonyl)-1h-indol-4-yl]-,1,1-dimethylethyl ester](/img/structure/B8515458.png)









